molecular formula C8H9BrO2 B15093782 (1R)-1-(3-Bromophenyl)ethane-1,2-diol CAS No. 402937-73-9

(1R)-1-(3-Bromophenyl)ethane-1,2-diol

Cat. No.: B15093782
CAS No.: 402937-73-9
M. Wt: 217.06 g/mol
InChI Key: RPYUQIBEBQYKTK-QMMMGPOBSA-N
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Description

1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- is a chemical compound with the molecular formula C8H9BrO2 and a molecular weight of 217.05986 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethanediol backbone, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- typically involves the bromination of phenyl ethanediol derivatives. One common method includes the reaction of 1,2-ethanediol with bromobenzene under specific conditions to yield the desired product . The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediol, 1-(3-bromophenyl)-, (1R)- is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

402937-73-9

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

(1R)-1-(3-bromophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1

InChI Key

RPYUQIBEBQYKTK-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CO)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)O

Origin of Product

United States

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